molecular formula C22H17N3O3 B11015565 1,3-dioxo-2-(2-phenylethyl)-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

1,3-dioxo-2-(2-phenylethyl)-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11015565
M. Wt: 371.4 g/mol
InChI Key: QHFHMPDYSAASFA-UHFFFAOYSA-N
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Description

1,3-Dioxo-2-(2-phenylethyl)-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. Its structure features a combination of aromatic rings and functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2-(2-phenylethyl)-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole core, followed by the introduction of the phenylethyl and pyridinyl groups. Key steps include:

    Formation of the Isoindole Core: This can be achieved through cyclization reactions involving phthalic anhydride and amines.

    Attachment of the Phenylethyl Group: This step often involves Friedel-Crafts alkylation using phenylethyl halides.

    Introduction of the Pyridinyl Group: This can be done via nucleophilic substitution reactions using pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-2-(2-phenylethyl)-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides, nitriles, and amines are used under conditions such as reflux or microwave-assisted synthesis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1,3-Dioxo-2-(2-phenylethyl)-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,3-dioxo-2-(2-phenylethyl)-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide: Lacks the pyridinyl group, which may affect its binding properties and reactivity.

    N-(Pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide: Lacks the phenylethyl group, potentially altering its biological activity.

Uniqueness

1,3-Dioxo-2-(2-phenylethyl)-N-(pyridin-4-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to the combination of its functional groups and aromatic rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

1,3-dioxo-2-(2-phenylethyl)-N-pyridin-4-ylisoindole-5-carboxamide

InChI

InChI=1S/C22H17N3O3/c26-20(24-17-8-11-23-12-9-17)16-6-7-18-19(14-16)22(28)25(21(18)27)13-10-15-4-2-1-3-5-15/h1-9,11-12,14H,10,13H2,(H,23,24,26)

InChI Key

QHFHMPDYSAASFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=NC=C4

Origin of Product

United States

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